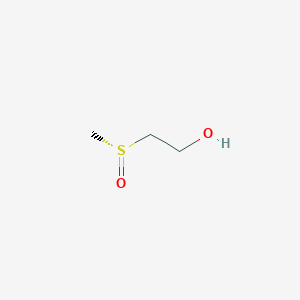
(R)-2-(Methylsulfinyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Methylsulfinyl)ethanol is an organic compound characterized by the presence of a sulfinyl group attached to a two-carbon chain with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Methylsulfinyl)ethanol typically involves the oxidation of ®-2-(Methylthio)ethanol. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions to ensure the selective formation of the sulfinyl group.
Industrial Production Methods: Industrial production of ®-2-(Methylsulfinyl)ethanol may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction conditions is optimized to ensure cost-effectiveness and scalability.
Types of Reactions:
Oxidation: ®-2-(Methylsulfinyl)ethanol can undergo further oxidation to form ®-2-(Methylsulfonyl)ethanol.
Reduction: The compound can be reduced back to ®-2-(Methylthio)ethanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: ®-2-(Methylsulfonyl)ethanol.
Reduction: ®-2-(Methylthio)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-2-(Methylsulfinyl)ethanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, ®-2-(Methylsulfinyl)ethanol can be used as a probe to study the effects of sulfinyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its sulfinyl group can interact with biological targets in unique ways, offering opportunities for the development of novel therapeutics.
Industry: In the industrial sector, ®-2-(Methylsulfinyl)ethanol can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it a versatile building block for various industrial processes.
Wirkmechanismus
The mechanism by which ®-2-(Methylsulfinyl)ethanol exerts its effects depends on its interaction with molecular targets. The sulfinyl group can form hydrogen bonds and engage in redox reactions, influencing the activity of enzymes and receptors. The compound’s ability to undergo oxidation and reduction allows it to participate in various biochemical pathways, modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
- ®-2-(Methylthio)ethanol
- ®-2-(Methylsulfonyl)ethanol
- ®-2-(Hydroxymethyl)ethanol
Comparison: ®-2-(Methylsulfinyl)ethanol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to its analogs. While ®-2-(Methylthio)ethanol and ®-2-(Methylsulfonyl)ethanol share similar structures, the sulfinyl group in ®-2-(Methylsulfinyl)ethanol allows for specific interactions and reactions that are not possible with the other compounds. This uniqueness makes it valuable in applications where selective reactivity is required.
Eigenschaften
IUPAC Name |
2-[(R)-methylsulfinyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2S/c1-6(5)3-2-4/h4H,2-3H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSRCWAGWXZRRT-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S@@](=O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

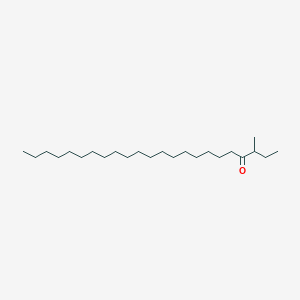
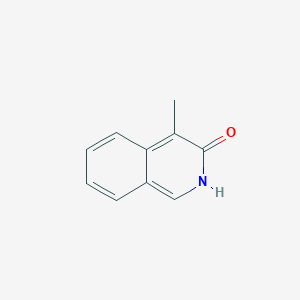

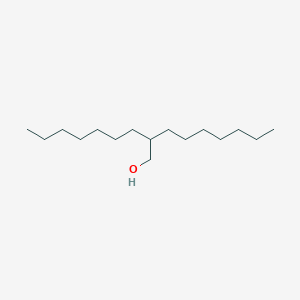

![Imidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride](/img/structure/B8223546.png)
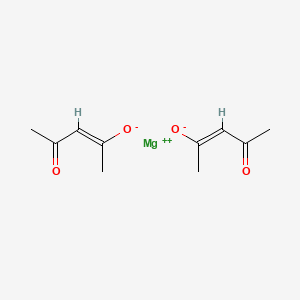
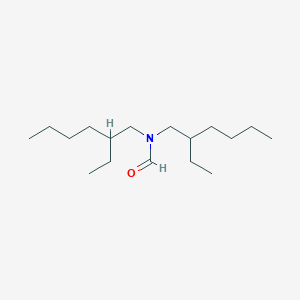

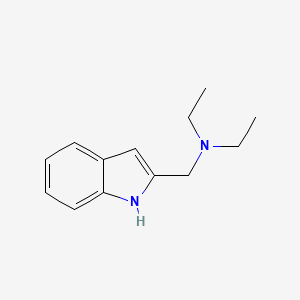
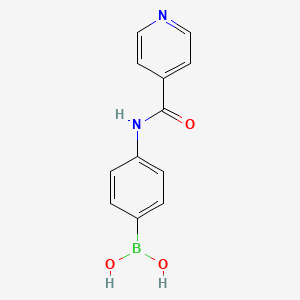
![Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester](/img/structure/B8223586.png)
![2,3-Butanedione bis[O-(butylsulfonyl)oxime]](/img/structure/B8223589.png)
